(4-溴-2-甲基丁基)苯

描述

Synthesis Analysis

The synthesis of (4-Bromo-2-methylbutan-2-yl)benzene and its derivatives has been explored through various chemical reactions. One approach involves the reactions of 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene with I±,I-dibromoalkanes to synthesise pendant alkyl halide derivatives (Bond et al., 2006). Another method describes the synthesis of benzene derivatives via reaction with propargyl bromide, optimized for high yields and significant biological activity (Batool et al., 2014).

Molecular Structure Analysis

The molecular structure of benzene derivatives, including (4-Bromo-2-methylbutan-2-yl)benzene, exhibits specific features like disordered orientations and dihedral angles that influence their physical and chemical properties. For instance, the structure of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione shows disordered orientations and specific dihedral angles (Fun et al., 2009).

Chemical Reactions and Properties

Benzene derivatives undergo various chemical reactions that lead to the formation of novel compounds with unique properties. For example, the synthesis of 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene involves an Ullman coupling reaction (Veettil & Haridas, 2009). Another study demonstrates the [4 + 1 + 1] annulations of α-Bromo carbonyls and 1-azadienes toward fused benzoazaheterocycles, highlighting unexpected reaction pathways (Zeng et al., 2019).

Physical Properties Analysis

The physical properties of benzene derivatives, such as (4-Bromo-2-methylbutan-2-yl)benzene, have been analyzed through their interaction with other chemicals. Studies on excess enthalpies and volumes of benzene+bromoalkane mixtures provide insights into their thermodynamic properties and interactions (Peiró et al., 1981).

Chemical Properties Analysis

The chemical properties of (4-Bromo-2-methylbutan-2-yl)benzene derivatives are influenced by their molecular structure and reaction conditions. Research on the synthesis and crystal structure of related compounds sheds light on their reactivity, stability, and potential applications in various chemical reactions (Wang et al., 2008).

科学研究应用

合成与表征

(4-溴-2-甲基丁基)苯,一种在科学研究中具有重要潜力的化合物,已被用于各种合成和表征研究中。例如,它在长链烷基卤代衍生物的形成中发挥了作用,这对于推进化学合成方法至关重要。合成涉及1,4-叠氮基苯与二溴代烷烃的反应,导致形成多种烷基卤代衍生物(Bond et al., 2006)。此外,其衍生物已应用于新型胆甾玻璃液晶的形成,展示了其在材料科学中的多功能性。这些化合物表现出独特的特性,如成玻璃能力和相变温度,突显了它们在各种工业应用中的潜力(Kim et al., 2008)。

有机合成

在有机合成领域,(4-溴-2-甲基丁基)苯在多样有机化合物的开发中起着重要作用。一项关注甲基7-羟基庚-5-炔酸甲酯合成的研究呈现了中间体化合物,如4-溴-1-丁烯基甲酰胺盐酸盐和对-4-溴丁酸三甲酯,展示了该化合物在促进复杂有机反应中的作用(Casy et al., 2003)。此外,它参与了(prop-2-炔氧基)苯衍生物的合成以及随后的生物评估,突显了其在药物化学中的重要性。合成的化合物表现出有希望的抗菌和抗尿素酶效果,表明它们在治疗应用中的潜力(Batool et al., 2014)。

属性

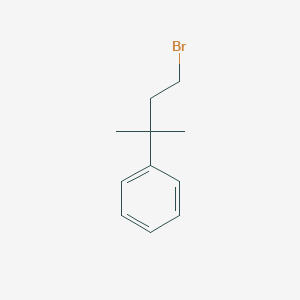

IUPAC Name |

(4-bromo-2-methylbutan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBMCTHMOSBLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288140 | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-methylbutan-2-yl)benzene | |

CAS RN |

1197-97-3 | |

| Record name | NSC54366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。